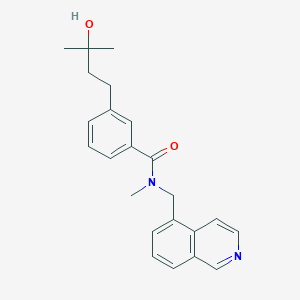

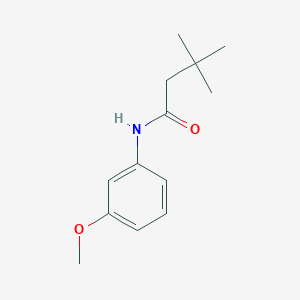

N-(3-methoxyphenyl)-3,3-dimethylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(3-methoxyphenyl)-3,3-dimethylbutanamide often involves reactions that combine different chemical groups to form the final product. For instance, the synthesis of related compounds involves reactions such as the acylation reaction of aminophenol and methoxybenzoylchloride in THF, characterized by NMR and elemental analysis (Karabulut et al., 2014). Another example includes the reaction of ethyl N'-acetylacetohydrazonate with methoxyphenyl ethanamine to form triazole derivatives, highlighting the diversity in synthetic routes for related molecules (Düğdü et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-methoxyphenyl)-3,3-dimethylbutanamide has been extensively studied. Single crystal X-ray diffraction and DFT calculations provide insights into the molecular geometry, including bond lengths, angles, and dihedral angles, which are crucial for understanding the compound's chemical behavior (Karabulut et al., 2014). These analyses reveal the influence of intermolecular interactions on molecular geometry and the importance of these interactions for the compound's stability and reactivity.

Chemical Reactions and Properties

N-(3-methoxyphenyl)-3,3-dimethylbutanamide and related compounds undergo various chemical reactions, contributing to their diverse properties. The study of these reactions, such as conjugate addition and Schiff base formation, helps in understanding the compound's reactivity and potential applications. For example, the facilitated intramolecular conjugate addition of a related compound under mildly acidic conditions demonstrates the compound's reactive nature and potential for forming structurally complex derivatives (Wolfe et al., 1992).

Physical Properties Analysis

The physical properties of N-(3-methoxyphenyl)-3,3-dimethylbutanamide, such as solubility, melting point, and boiling point, are determined by its molecular structure. These properties are essential for the compound's handling, storage, and application in various chemical processes. The analysis of related compounds' crystal structures and intermolecular interactions provides valuable information about their physical properties and stability under different conditions.

Chemical Properties Analysis

The chemical properties of N-(3-methoxyphenyl)-3,3-dimethylbutanamide, including its acidity, basicity, reactivity towards various reagents, and participation in chemical reactions, are influenced by its functional groups and molecular structure. Studies on related compounds' reactivity, such as the synthesis and properties of phenyl phosphines with meta-positioned methyl groups, highlight the role of substituents in determining the compound's chemical behavior and its potential as a ligand in organometallic chemistry (Romain et al., 2000).

Applications De Recherche Scientifique

Organic Electronics Applications :

- P. Wei et al. (2012) synthesized 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide, which showed promise as a strong n-type dopant for organic semiconductors like fullerene C(60), achieving high conductivity. This compound's stability in air makes it useful for various organic electronic devices (Wei et al., 2012).

Polymer Research for DNA Interaction and Antibacterial Activity :

- Patrik Sobolčiak et al. (2013) discussed a cationic polymer that can transform to a zwitterionic form upon irradiation, used for DNA condensation and release, and to switch antibacterial activity. This work highlights the use of methoxyphenyl compounds in polymer research with potential biomedical applications (Sobolčiak et al., 2013).

Environmental Applications in Pesticide Removal :

- Stéphanie Boudesocque et al. (2008) utilized a lignocellulosic substrate as an effective adsorbent for the removal of various pesticides, including compounds with methoxyphenyl structures. This study provides insight into environmental applications for cleaning up pesticide-contaminated waters (Boudesocque et al., 2008).

Synthesis and Characterization of Novel Compounds for Optoelectronic Devices :

- Jung-Tsu Wu et al. (2019) synthesized novel triphenylamine-based derivatives with dimethylamino substituents for optoelectronic device applications. These materials exhibited high coloration efficiency and electrochemical stability, demonstrating the utility of such compounds in advanced technology applications (Wu et al., 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(3-methoxyphenyl)-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)9-12(15)14-10-6-5-7-11(8-10)16-4/h5-8H,9H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCRRFDBNQOFJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=CC(=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-3,3-dimethylbutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5545493.png)

![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)isonicotinamide](/img/structure/B5545504.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5545508.png)

![1-amino-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5545521.png)

![N-[(3-methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5545530.png)

![N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5545556.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5545581.png)

![N-[4-(aminocarbonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5545583.png)

![1-butyl-4-[2-(1,4-oxazepan-4-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5545592.png)